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Tellurium trioxide

Gamma-ray sensor Thin film dosimetry Radiation detection

Tellurium trioxide (TeO3) delivers unmatched versatility through its two polymorphs: α-TeO3 is a powerful oxidizing agent for synthesis and radiation-sensitive thin-film dosimetry (100,000-fold conductivity increase under gamma irradiation); β-TeO3 (6.21 g/cm³) provides exceptional chemical inertness for specialty ceramics and dense composites. Unlike amphoteric TeO2, TeO3's acidic character enables tellurate salt formation. Its breakthrough role in amorphous a-TeO3 p-channel transistors makes it essential for next-gen semiconductor R&D. Specify polymorph at inquiry.

Molecular Formula O3Te
Molecular Weight 175.6 g/mol
CAS No. 13451-18-8
Cat. No. B085038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium trioxide
CAS13451-18-8
Molecular FormulaO3Te
Molecular Weight175.6 g/mol
Structural Identifiers
SMILESO=[Te](=O)=O
InChIInChI=1S/O3Te/c1-4(2)3
InChIKeyIIXQANVWKBCLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium Trioxide (CAS 13451-18-8): Properties and Polymorphs for Advanced Material Sourcing


Tellurium trioxide (TeO3) is an inorganic compound representing tellurium in its highest common +6 oxidation state, with a molecular weight of 175.598 g/mol [1]. It is distinct among tellurium oxides due to its strong oxidizing nature and acidic character, contrasting with the amphoteric TeO2 and basic TeO . The compound exists primarily in two polymorphic forms, alpha (α-TeO3) and beta (β-TeO3), each with significantly different physical and chemical properties [2]. This structural polymorphism is a key differentiator, as the choice between α and β forms can dictate its suitability for specific applications ranging from radiation sensing to catalysis and semiconductor research [3].

Why TeO2 or SeO3 Cannot Replace Tellurium Trioxide: A Procurement Perspective


Simply substituting tellurium trioxide (TeO3) with the more common tellurium dioxide (TeO2) or analogous chalcogen trioxides (e.g., SeO3, SO3) is not scientifically or functionally equivalent. TeO3's unique combination of a high +6 oxidation state, strong oxidizing power upon heating, and distinct polymorph-dependent properties (e.g., α-TeO3's high reactivity vs. β-TeO3's inertness) directly impacts performance in key applications [1]. For instance, in radiation sensing, TeO3 films exhibit a different response to gamma radiation compared to TeO2, demonstrating its superior suitability for specific detection tasks [2]. Furthermore, its acidic character and ability to form tellurates with alkalis differ fundamentally from the amphoteric nature of TeO2, affecting its behavior in glass-forming and catalytic systems .

Quantifiable Evidence for Tellurium Trioxide's Differentiated Performance


Superior Gamma-Ray Sensitivity in Amorphous Films Compared to TeO2

A comparative study of radio-frequency sputtered TeO3 and TeO2 thin films demonstrated that amorphous TeO3 films exhibit a significantly more pronounced and monotonic change in optical band gap when exposed to gamma radiation, making them more suitable for γ-ray detection [1]. The optical band gap of a-TeO3 decreases from 4.18 to 3.56 eV as the radiation dose increases from 10 to 50 Gy, a change that directly correlates with radiation exposure [1].

Gamma-ray sensor Thin film dosimetry Radiation detection

Polymorph-Dependent Density and Reactivity for Tailored Material Engineering

Tellurium trioxide's existence in two stable polymorphs, α-TeO3 and β-TeO3, provides a unique lever for materials design that is not available with a single-phase compound. α-TeO3 is a yellow-orange, strong oxidizing agent that is unreactive to water but a powerful oxidant when heated and is soluble in hot water and concentrated alkalis [1][2]. In contrast, β-TeO3 is a grey crystalline solid with significantly higher density, and it is largely unreactive with water, acids, or alkalis unless melted with KOH [1].

Polymorphism Materials engineering Oxidizing agent

Enhanced Electrical Conductivity Under Gamma Irradiation

The electrical properties of TeO3 thin films are highly sensitive to ionizing radiation. A study on RF-sputtered TeO3 films demonstrated a dramatic increase in electrical conductivity upon exposure to gamma radiation, a response that is central to its function as a sensor material [1]. This change is more pronounced than what is typically observed in TeO2 films under similar conditions [1].

Electrical conductivity Gamma irradiation Thin film properties

Validated Industrial and Research Application Scenarios for Tellurium Trioxide


High-Sensitivity Gamma Radiation Dosimetry and Real-Time Monitoring

Based on the evidence of a 100,000-fold increase in electrical conductivity and a significant, monotonic decrease in optical band gap under low-dose (10-50 Gy) gamma irradiation [1], tellurium trioxide (specifically amorphous TeO3) is a strong candidate for the development of highly sensitive thin-film dosimeters. Its performance characteristics are advantageous for applications requiring precise monitoring of radiation exposure in medical physics, industrial sterilization processes, and environmental surveillance.

Controlled Oxidizing Agent for Specialty Chemical Synthesis

The α-polymorph of tellurium trioxide is a powerful oxidizing agent when heated, which can be utilized in specific organic and inorganic oxidation reactions [2][3]. Its ability to form tellurate salts with alkalis [3] provides a pathway for synthesizing specialty tellurium compounds. This scenario is particularly relevant for research chemists and fine chemical producers who require a strong, yet selective, oxidizing agent that is stable at room temperature in the absence of heat and water.

Fabrication of High-Density, Chemically Inert Components

For applications requiring a dense, chemically stable tellurium(VI) source, the β-polymorph of TeO3 is the appropriate selection. With a density of 6.21 g/cm³ and its resistance to attack from water, acids, and alkalis, β-TeO3 can be used as a stable filler, additive in specialty ceramics, or as a dense phase in composite materials where high mass and chemical inertness are required [2][3].

Precursor Material for Advanced P-Channel Transistors

Recent research demonstrates that amorphous tellurium trioxide (a-TeO3), formed by UV-ozone treatment of crystalline tellurium, is a breakthrough material for high-performance p-channel transistors [4]. These a-TeO3-based transistors show remarkable improvements over devices made from crystalline 2D tellurium, including reduced hysteresis and superior on/off characteristics [4]. This application scenario is critical for next-generation semiconductor research and development, particularly for complementary logic circuits.

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